Physicochemical Fingerprint Divergence: XLogP3‑AA, Hydrogen‑Bond Acceptor Count, and Rotatable Bond Inventory
The title compound exhibits a distinct physicochemical profile compared with its nearest 1H‑pyrazolo[4,3‑c]quinoline analogs due to the presence of the N1‑ortho‑methoxy substituent. Computed XLogP3‑AA is 5.3, hydrogen‑bond acceptor count is 5, and rotatable bond count is 3, whereas the 6,8‑difluoro‑1,3‑diphenyl analog (CAS 901264‑36‑6) has XLogP3‑AA ≈ 5.0, HBA = 4, and rotatable bonds = 2 [1][2]. The methoxy group simultaneously raises lipophilicity and increases hydrogen‑bond acceptor capacity, altering passive membrane permeability and target‑binding pharmacophore recognition.
| Evidence Dimension | XLogP3‑AA / HBA / Rotatable Bonds |
|---|---|
| Target Compound Data | XLogP3‑AA = 5.3, HBA = 5, Rotatable Bonds = 3 [1] |
| Comparator Or Baseline | 6,8‑Difluoro‑1,3‑diphenyl‑1H‑pyrazolo[4,3‑c]quinoline: XLogP3‑AA ≈ 5.0, HBA = 4, Rotatable Bonds = 2 [2] |
| Quantified Difference | ΔXLogP3‑AA ≈ 0.3; ΔHBA = +1; ΔRotatable Bonds = +1 |
| Conditions | Computed by PubChem 2.2 (XLogP3 3.0) and Cactvs 3.4.8.24. Values for the comparator are derived from the closest available PubChem entry for the 1,3‑diphenyl analog. |
Why This Matters
The measurable increase in lipophilicity and hydrogen‑bond acceptor count distinguishes the title compound from the 1,3‑diphenyl analog, directly impacting passive permeability and the pharmacophoric requirements for membrane‑receptor interactions, thereby justifying its preferential selection when ortho‑methoxy substitution is required for a given SAR hypothesis.
- [1] PubChem Compound Summary for CID 15990618. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for 6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901264-36-6). National Center for Biotechnology Information (2026). View Source
